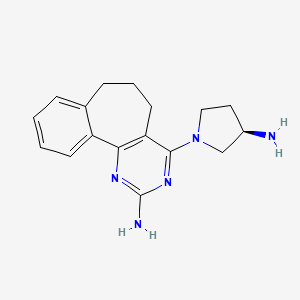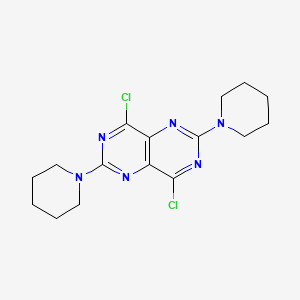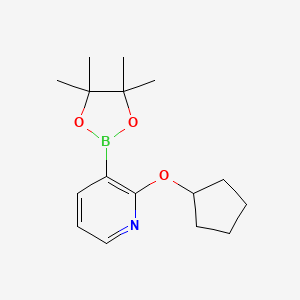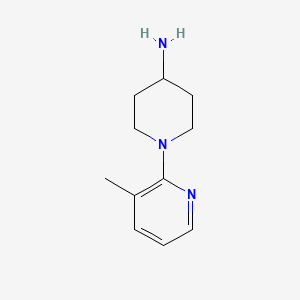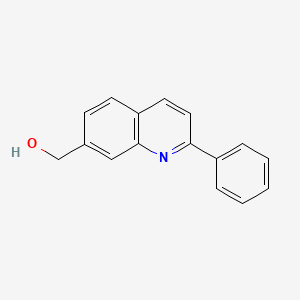
(2-Phenylquinolin-7-yl)methanol
Overview
Description
“(2-Phenylquinolin-7-yl)methanol” is a chemical compound with the molecular formula C16H13NO . It has a molecular weight of 235.28 g/mol . The compound is also known by its CAS number 361457-37-6 .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C16H13NO/c18-11-12-6-7-14-8-9-15 (17-16 (14)10-12)13-4-2-1-3-5-13/h1-10,18H,11H2 . The canonical SMILES representation is C1=CC=C (C=C1)C2=NC3=C (C=CC (=C3)CO)C=C2 .
Physical And Chemical Properties Analysis
“(2-Phenylquinolin-7-yl)methanol” has a XLogP3 value of 3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 33.1 Ų . It has a complexity of 262 .
Scientific Research Applications
Chemical Synthesis and Functionalization
Simultaneous Double C2/C3 Functionalization of Quinoline : The compound 4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone was synthesized in one step by double C2/C3 functionalization of the quinoline molecule, showing the potential of (2-Phenylquinolin-7-yl)methanol derivatives in organic synthesis (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Methanol in Lipid Dynamics : Methanol, as a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes, relevant to the study of (2-Phenylquinolin-7-yl)methanol in biological systems (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines : This research demonstrates the use of a basic methanol/tetrahydrofuran medium to prepare substituted 2-pyridyl-4-phenylquinolines, highlighting the versatility of phenylquinoline derivatives (Mamo, Nicoletti, & Tat, 2002).
Applications in Medicine and Biology
- Anticancer Activity of Thiophene-Quinoline Derivatives : New isoxazolyl, triazolyl, and phenyl based 3-thiophen-2-yl-quinoline derivatives were synthesized and evaluated for anticancer activity, indicating potential medical applications of (2-Phenylquinolin-7-yl)methanol derivatives (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).
Photophysical Studies and Material Science
- Metalated Ir(III) Complexes with Luminescent Diimine Ligands : Novel diimine ligands containing developed aromatic [2,1- a]pyrrolo[3,2- c]isoquinoline system were prepared and used in the synthesis of Ir(III) luminescent complexes. This research indicates the applicability of (2-Phenylquinolin-7-yl)methanol in the development of new materials for photophysical applications (Shakirova, Tomashenko, Galenko, Khlebnikov, Hirva, Starova, Su, Chou, & Tunik, 2018).
Safety and Hazards
properties
IUPAC Name |
(2-phenylquinolin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBAQKQRKRDVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)CO)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622194 | |
| Record name | (2-Phenylquinolin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylquinolin-7-yl)methanol | |
CAS RN |
361457-37-6 | |
| Record name | (2-Phenylquinolin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




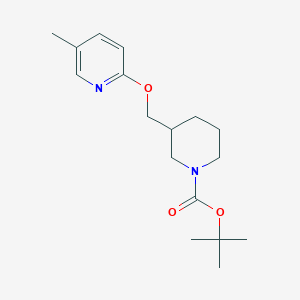
![3-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenol](/img/structure/B1613194.png)



